Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, also known as diethyl 4-methylsulfonylphenyl phosphate (DMSP), is a well-characterized organophosphate compound. Its synthesis has been reported in various scientific publications, with methods involving the reaction of diethyl chlorophosphate and p-methylsulfonylphenol [].
Although DMSP itself does not possess significant biological activity, it serves as a key intermediate in the synthesis of several biologically active organophosphate compounds. These derivatives have been explored for their potential applications in various research areas, including:
Recent research has explored the potential applications of DMSP and its derivatives in material science. Studies have shown that these compounds can be used as:
Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, also known as O,O-Diethyl O-(p-methylsulfonyl)phenyl phosphate or Fensulfothion oxon sulfone [], is an organic compound. Information on its origin and specific significance in scientific research is currently limited.
The compound possesses a central phosphate group (PO₄³⁻) linked to two ethyl (C₂H₅) groups through ester bonds. A phenylsulfonyl group (SO₂C₆H₅) is attached to the para (p-) position of the phenyl ring []. This structure suggests potential for various interactions due to the presence of phosphate, a charged functional group, and the hydrophobic ethyl and phenyl moieties.
There is no current information available regarding a specific mechanism of action for Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester in scientific research.
Acute Toxic;Environmental Hazard